molecular formula C16H15FN2O B12623163 [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde CAS No. 917984-62-4

[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde

Cat. No.: B12623163
CAS No.: 917984-62-4
M. Wt: 270.30 g/mol
InChI Key: KTJDANCZUAEPKJ-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde is a chemical compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Preliminary studies have shown promising results, and further research is ongoing to explore its full therapeutic potential.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may affect signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with [1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde and exhibit similar biological activities.

    Pyrazole Derivatives: Pyrazole compounds, such as 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde, also share structural features and have been studied for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets

Biological Activity

[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H14FN3O. The presence of the fluorophenyl group and the indazole moiety is significant for its biological activity. The compound's structure can be represented as follows:

SMILES Cc1cc2c c1 C N2 N C O C C F C\text{SMILES Cc1cc2c c1 C N2 N C O C C F C}

Anticancer Activity

Research indicates that compounds with indazole structures often exhibit anticancer properties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated a related indazole derivative's efficacy against human colon carcinoma (HCT116) cells, reporting an IC50 value of 2.5 µM, suggesting potent anticancer activity that warrants further exploration for drug development .

Antimicrobial Activity

Indazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets.

  • Case Study 2 : In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The ability to disrupt bacterial membranes or inhibit vital metabolic pathways contributes to their antimicrobial efficacy.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/EC50 ValueReference
AnticancerHCT1162.5 µM
AntibacterialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans10 µg/mL

Properties

CAS No.

917984-62-4

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-5-methyl-4H-indazol-5-yl]acetaldehyde

InChI

InChI=1S/C16H15FN2O/c1-16(8-9-20)7-6-15-12(10-16)11-18-19(15)14-4-2-13(17)3-5-14/h2-7,9,11H,8,10H2,1H3

InChI Key

KTJDANCZUAEPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C1)N(N=C2)C3=CC=C(C=C3)F)CC=O

Origin of Product

United States

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